Sulfato de 4-nitrofenilo de potasio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

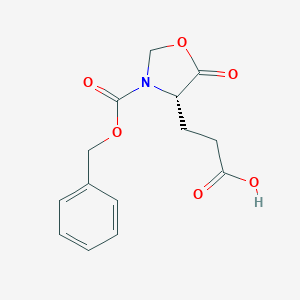

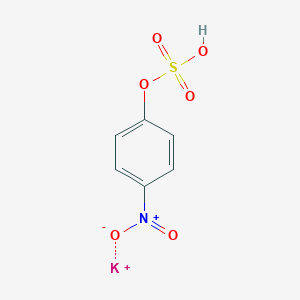

Potassium 4-nitrophenyl sulfate is an inorganic compound with the chemical formula C6H4KNO6S. It is a white crystalline solid that is relatively stable at room temperature. This compound is known for its use as a chromogenic substrate in various biochemical assays, particularly for measuring arylsulfatase activity .

Aplicaciones Científicas De Investigación

Potassium 4-nitrophenyl sulfate is widely used in scientific research due to its role as a chromogenic substrate. Some of its applications include:

Biochemistry: It is used to measure arylsulfatase activity in various biological samples.

Enzyme Assays: It serves as a substrate in enzyme assays to study the activity of sulfatases and other related enzymes.

Inhibition Studies: It is used to inhibit arylsulfatase activity in certain biochemical experiments.

Analytical Chemistry: It is employed in spectrophotometric assays to quantify enzyme activity based on colorimetric changes.

Mecanismo De Acción

Target of Action

Potassium 4-nitrophenyl sulfate primarily targets arylsulfatase , an enzyme that catalyzes the hydrolysis of sulfate esters . This enzyme plays a crucial role in the metabolism of sulfate compounds in the body.

Mode of Action

Potassium 4-nitrophenyl sulfate acts as a substrate for arylsulfatase . The enzyme cleaves the sulfate group from the compound, resulting in the release of 4-nitrophenol . This interaction allows the enzyme’s activity to be measured based on the amount of 4-nitrophenol produced.

Biochemical Pathways

The primary biochemical pathway affected by potassium 4-nitrophenyl sulfate is the sulfate metabolism pathway . By serving as a substrate for arylsulfatase, it participates in the breakdown of sulfate esters. The downstream effects of this process include the production of 4-nitrophenol, which can be further metabolized or excreted from the body.

Pharmacokinetics

Given its solubility in water , it is likely to be readily absorbed and distributed in the body The compound’s metabolism involves its breakdown by arylsulfatase, and the resulting 4-nitrophenol can be further metabolized or excreted

Result of Action

The action of potassium 4-nitrophenyl sulfate results in the production of 4-nitrophenol . This compound can be quantified colorimetrically, providing a measure of arylsulfatase activity . Therefore, potassium 4-nitrophenyl sulfate is often used in biochemical assays to measure the activity of this enzyme .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium 4-nitrophenyl sulfate can be synthesized by reacting potassium sulfate with 4-nitrophenol. The reaction typically occurs under low-temperature conditions to avoid side reactions. The general reaction is as follows:

4-nitrophenol+potassium sulfate→potassium 4-nitrophenyl sulfate

Industrial Production Methods: In industrial settings, the synthesis of potassium 4-nitrophenyl sulfate involves the careful control of reaction conditions to ensure high purity and yield. The reaction is usually carried out in a polar organic solvent such as ethanol or ether, which helps dissolve the reactants and facilitate the reaction .

Types of Reactions:

Reduction: Potassium 4-nitrophenyl sulfate can undergo reduction reactions, particularly in the presence of nanostructured materials as catalysts.

Substitution: This compound can also participate in substitution reactions where the sulfate group is replaced by other functional groups.

Common Reagents and Conditions:

Reducing Agents: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.

Major Products:

Reduction Product: The major product of the reduction reaction is 4-aminophenyl sulfate.

Substitution Products: Depending on the substituent introduced, various substituted phenyl sulfates can be formed.

Comparación Con Compuestos Similares

- Potassium 4-nitrophenyl phosphate

- Potassium 4-nitrophenyl acetate

- Potassium 4-nitrophenyl carbonate

Comparison: Potassium 4-nitrophenyl sulfate is unique due to its sulfate ester bond, which makes it a specific substrate for sulfatase enzymes. In contrast, potassium 4-nitrophenyl phosphate, acetate, and carbonate have different ester bonds, making them substrates for phosphatases, esterases, and carbonic anhydrases, respectively. This specificity allows for targeted studies of different enzyme activities and mechanisms .

Propiedades

Número CAS |

6217-68-1 |

|---|---|

Fórmula molecular |

C6H5KNO6S |

Peso molecular |

258.27 g/mol |

Nombre IUPAC |

potassium;(4-nitrophenyl) sulfate |

InChI |

InChI=1S/C6H5NO6S.K/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;/h1-4H,(H,10,11,12); |

Clave InChI |

WXDJXGAGFWEHIC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)[O-].[K+] |

SMILES canónico |

C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)O.[K] |

| 6217-68-1 | |

Números CAS relacionados |

1080-04-2 (Parent) |

Sinónimos |

p-Nitrophenyl Sulfate Potassium Salt; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Potassium 4-nitrophenyl sulfate in studying enzyme activity?

A1: Potassium 4-nitrophenyl sulfate (pNPS) serves as a model substrate for investigating the activity of arylsulfatase enzymes []. These enzymes play a crucial role in the breakdown of organic sulfur compounds, releasing inorganic sulfate. pNPS's structure allows for easy monitoring of the enzymatic reaction. When arylsulfatase cleaves the sulfate group from pNPS, it releases p-nitrophenol, a yellow-colored compound. This color change allows researchers to easily quantify the enzyme's activity. []

Q2: What are the optimal conditions for arylsulfatase activity when using Potassium 4-nitrophenyl sulfate as a substrate?

A2: Research indicates that the arylsulfatase enzyme (EC 3.1.6.1) from Aerobacter aerogenes exhibits optimal activity under specific conditions when using pNPS as a substrate []:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate](/img/structure/B15735.png)

![2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid](/img/structure/B15751.png)